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Compound of Interest

Compound Name: 2-Bromophenyl 2-bromobenzoate

Cat. No.: B172861

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected spectroscopic data for 2-
Bromophenyl 2-bromobenzoate. While experimental spectra for this specific compound are
not publicly available in spectral databases, this guide offers a comprehensive, predictive
analysis based on the well-characterized spectroscopic behaviors of its constituent chemical
moieties. This approach provides a robust framework for researchers engaged in the synthesis,
identification, and characterization of this and related compounds. The predicted data is
grounded in established principles of spectroscopic interpretation and supported by data from
analogous structures.

Experimental spectroscopic data for 2-Bromophenyl 2-bromobenzoate (CAS No. 161889-88-
9) may be available from commercial suppliers such as BLD Pharm.[1]

Molecular Structure and Spectroscopic Overview

2-Bromophenyl 2-bromobenzoate is an ester formed from 2-bromobenzoic acid and 2-
bromophenol. Its structure incorporates two substituted benzene rings, an ester linkage, and
two bromine atoms, all of which give rise to characteristic spectroscopic signatures.

Molecular Structure of 2-Bromophenyl 2-bromobenzoate

Caption: Molecular structure of 2-Bromophenyl 2-bromobenzoate.
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Predicted *H NMR Spectroscopy

The proton NMR spectrum of 2-Bromophenyl 2-bromobenzoate is expected to exhibit
complex signals in the aromatic region, arising from the two substituted benzene rings. The
chemical shifts are influenced by the electron-withdrawing effects of the ester group and the
bromine atoms.

Experimental Protocol for *H NMR Spectroscopy

o Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a
deuterated solvent (e.g., CDCIls or DMSO-ds) in a 5 mm NMR tube.

 Instrumentation: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.

o Data Acquisition: Record the spectrum with a sufficient number of scans to achieve a good
signal-to-noise ratio.

o Data Processing: Process the raw data by applying Fourier transformation, phase correction,
and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as
an internal standard (e.g., CDCls at 7.26 ppm).

Predicted *H NMR Data

S Predicted Chemical Predicted Predicted Coupling
rotons

Shift (6, ppm) Multiplicity Constants (J, Hz)
Aromatic (8H) 7.2-8.2 Multiplets 15-8.0

Interpretation and Rationale

The eight aromatic protons on the two benzene rings will appear as a series of multiplets
between approximately 7.2 and 8.2 ppm. The exact chemical shifts and coupling patterns will
depend on the specific electronic environments and through-bond interactions. Protons ortho to
the bromine atoms and the ester linkage are expected to be the most deshielded and appear at
the downfield end of this range. The complex overlapping of these signals is anticipated due to
the similar electronic nature of the two substituted rings. For a definitive assignment, two-
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dimensional NMR techniques such as COSY and HSQC would be required. The predicted
chemical shift ranges are based on data for similar compounds like methyl 2-bromobenzoate.

Predicted **C NMR Spectroscopy

The 3C NMR spectrum will provide information on the carbon framework of the molecule. The
carbonyl carbon of the ester and the carbons attached to the bromine atoms will have
characteristic chemical shifts.

Experimental Protocol for 33C NMR Spectroscopy

Sample Preparation: Use the same sample prepared for 1H NMR spectroscopy.

 Instrumentation: Acquire the spectrum on a spectrometer operating at a corresponding
frequency (e.g., 75 MHz for a 300 MHz *H instrument).

o Data Acquisition: Use a proton-decoupled pulse sequence to obtain a spectrum with singlets
for each unique carbon atom. A sufficient number of scans and a suitable relaxation delay
are necessary to detect all carbon signals, including quaternary carbons.

o Data Processing: Process the data similarly to the *H NMR spectrum.

Predicted 3C NMR Data

Carbon Predicted Chemical Shift (6, ppm)
C=0 (ester) 163 - 166
Aromatic C-Br 118 - 122
Aromatic C-O 148 - 152
Aromatic C-H 125-135
Aromatic Quaternary C 130 - 140

Interpretation and Rationale
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The carbonyl carbon of the ester group is expected to appear significantly downfield, in the
range of 163-166 ppm. The carbons directly bonded to the bromine atoms are predicted to be
in the 118-122 ppm range, while the carbon of the phenyl ring attached to the ester oxygen will
be further downfield around 148-152 ppm. The remaining aromatic carbons will resonate in the
125-140 ppm region. These predictions are based on the known chemical shifts of carbons in
similar environments, such as in 2-bromobenzoic acid and related phenyl esters.

Predicted Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in
the molecule, most notably the ester carbonyl group.

Experimental Protocol for IR Spectroscopy

o Sample Preparation: For a solid sample, prepare a KBr pellet by mixing a small amount of
the compound with dry KBr powder and pressing it into a thin disk. Alternatively, for a solid or
liquid sample, Attenuated Total Reflectance (ATR) can be used by placing a small amount of
the sample directly on the ATR crystal.

 Instrumentation: Record the spectrum using a Fourier Transform Infrared (FTIR)
spectrometer.

o Data Acquisition: Collect the spectrum over the range of 4000-400 cm~1%, co-adding multiple
scans to improve the signal-to-noise ratio.

» Data Processing: Perform a background subtraction to remove atmospheric (CO2 and H20)
absorptions.

Predicted IR Data
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. Predicted Absorption .
Functional Group Intensity
Range (cm™?)

C=0 (ester) 1730 - 1750 Strong
C-O (ester) 1250 - 1300 and 1050 - 1150 Strong
Aromatic C=C 1450 - 1600 Medium to Strong
Aromatic C-H 3000 - 3100 Medium to Weak
C-Br 550 - 650 Medium to Strong

Interpretation and Rationale

A strong absorption band between 1730 and 1750 cm~! is the most characteristic signal and is
attributed to the C=0 stretching vibration of the ester group. Strong bands for the C-O
stretching vibrations of the ester are expected in the fingerprint region. The presence of the
aromatic rings will be confirmed by C=C stretching bands in the 1450-1600 cm~1 region and C-
H stretching absorptions above 3000 cm~1. A band corresponding to the C-Br stretching
vibration is expected in the lower frequency region of the spectrum. These predictions are
consistent with the IR spectra of known aromatic esters and bromoarenes.

Predicted Mass Spectrometry (MS)

Mass spectrometry will provide information about the molecular weight and fragmentation
pattern of the molecule, which can be used for structural confirmation.

Experimental Protocol for Mass Spectrometry

o Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via
a suitable ionization source, such as electrospray ionization (ESI) or electron ionization (El).

 Instrumentation: Use a mass spectrometer capable of high-resolution mass analysis (e.g., a
time-of-flight or Orbitrap instrument) to determine the accurate mass.

o Data Acquisition: Acquire the mass spectrum in positive ion mode.
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o Data Analysis: Determine the mass of the molecular ion ([M]* or [M+H]*) and analyze the

fragmentation pattern.

Predicted Mass Spectrometry Data

lon Predicted m/z
[M]* (with 7°Br, 7°Br) 369.9

[M]* (with 7°Br, 81Br) 371.9

[M]* (with 81Br, 81Br) 373.9
[C7H4BrO]* 183/185
[CeH4Bro]* 171/173

Interpretation and Rationale

Due to the presence of two bromine atoms, the molecular ion peak will exhibit a characteristic

isotopic pattern. Bromine has two major isotopes, 7°Br and 8Br, in approximately a 1:1 ratio.

Therefore, the mass spectrum will show three peaks for the molecular ion: [M]*, [M+2]*, and

[M+4]*, with a relative intensity ratio of approximately 1:2:1. The most abundant fragments are

expected to result from the cleavage of the ester bond, leading to the formation of the 2-
bromobenzoyl cation (m/z 183/185) and the 2-bromophenoxy radical, or the 2-bromophenoxy

cation (m/z 171/173) and the 2-bromobenzoyl radical.

Workflow for Spectroscopic Analysis of 2-Bromophenyl 2-bromobenzoate
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Caption: A typical workflow for the synthesis, purification, and spectroscopic characterization of
2-Bromophenyl 2-bromobenzoate.

This guide provides a foundational understanding of the expected spectroscopic characteristics
of 2-Bromophenyl 2-bromobenzoate. Researchers can use this information to aid in the
identification and characterization of this compound in their own work. For definitive structural
elucidation, comparison with experimentally obtained spectra is essential.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1.161889-88-9|2-Bromophenyl 2-bromobenzoate|BLD Pharm [bldpharm.com]

« To cite this document: BenchChem. [Spectroscopic Data of 2-Bromophenyl 2-
bromobenzoate: An In-depth Technical Guide]. BenchChem, [2026]. [Online PDF]. Available
at: [https://lwww.benchchem.com/product/b172861#spectroscopic-data-of-2-bromophenyl-2-
bromobenzoate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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